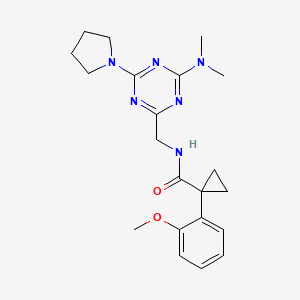

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Description

This compound features a 1,3,5-triazine core substituted with dimethylamino and pyrrolidinyl groups at the 4- and 6-positions, respectively. A cyclopropane carboxamide moiety linked to a 2-methoxyphenyl group is attached via a methyl bridge.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-26(2)19-23-17(24-20(25-19)27-12-6-7-13-27)14-22-18(28)21(10-11-21)15-8-4-5-9-16(15)29-3/h4-5,8-9H,6-7,10-14H2,1-3H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAFSPAEGSSDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name : N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

- Molecular Formula : C16H25N7O3S

- Molecular Weight : 395.48 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. The presence of the dimethylamino and pyrrolidinyl groups suggests potential interactions with neurotransmitter receptors and kinases, which are critical in cancer progression and treatment.

Targeted Pathways

- Kinase Inhibition : The compound may act as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.

- Receptor Modulation : It is hypothesized that the compound interacts with specific receptors that regulate cellular responses to growth factors.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Below are key findings related to its biological activity:

Anticancer Activity

- Cell Viability : Studies have shown that the compound significantly reduces cell viability in various cancer cell lines, including breast and pancreatic cancer cells. For instance, it demonstrated complete inhibition of colony growth in MDA-MB-231 cells at concentrations of 1 and 2 µM .

- Tumor Spheroid Growth : The compound effectively inhibited the growth of tumor spheroids derived from Panc-1 cells, indicating its potential as a therapeutic agent against solid tumors .

- Mechanistic Insights : The observed anticancer effects are likely due to the disruption of critical signaling pathways that promote tumor growth and survival .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound or related derivatives:

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazine-Based Derivatives

(a) (2Z)-2-(Substitutedbenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo-[3,2-a]Pyrimidine-6-Carbonitrile (11a, 11b)

- Structural Differences : These derivatives replace the triazine core with a fused thiazolo-pyrimidine system. However, both classes share electron-withdrawing groups (e.g., carbonyl) and aromatic substituents (e.g., 5-methylfuran).

Physicochemical Properties :

Compound Yield (%) Melting Point (°C) Key Functional Groups 11a 68 243–246 CN, NH, CO 11b 68 213–215 CN, NH, CO The target compound likely exhibits higher thermal stability (inferred from cyclopropane rigidity) but lacks direct data for comparison .

(b) N-{4-[(4-Dimethylamino-Benzylidene)Amino]-6-...-Triazin-2-yl}-...-Butylamide ()

- Similarities: Both compounds incorporate dimethylamino and pyrrolidinyl groups on a triazine scaffold.

- Differences : The compound includes a hydroxymethyl-butyramide chain, whereas the target compound features a cyclopropane carboxamide. This structural divergence may influence solubility and bioactivity .

Heterocyclic Carboxamides with Agrochemical Relevance

(a) N-(3,4-Dichlorophenyl) Propanamide (Propanil)

- Functional Group Comparison: Propanil’s simplicity (a dichlorophenyl-propanamide) contrasts with the target compound’s triazine-pyrrolidine-cyclopropane architecture.

(b) Diethyl 8-Cyano-7-(4-Nitrophenyl)-...-Dicarboxylate ()

- Structural Contrast: This imidazopyridine derivative includes cyano and nitro groups, which enhance electrophilicity. The target compound’s methoxyphenyl and dimethylamino groups may instead favor π-π stacking or hydrogen bonding .

Research Findings and Implications

- Synthetic Efficiency : Triazine derivatives in and show moderate yields (~57–68%), suggesting that the target compound’s synthesis may require optimized conditions to improve efficiency .

- Bioactivity Predictions : The cyclopropane moiety in the target compound could enhance membrane permeability compared to linear alkyl chains in analogs like propanil .

- Spectroscopic Trends: IR and NMR data from and indicate that carbonyl (1650–1750 cm⁻¹) and cyano (~2220 cm⁻¹) groups are consistent across analogs, aiding structural validation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing this triazine-based compound with high regioselectivity and yield?

- Methodology :

- Step 1 : Start with a 1,3,5-triazine core functionalized with dimethylamino and pyrrolidinyl groups. Use nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the cyclopropanecarboxamide moiety .

- Step 2 : Optimize reaction conditions (e.g., solvent: DMF or acetonitrile, catalyst: Pd/Cu salts, temperature: 80–120°C) to ensure regioselectivity. Monitor intermediates via TLC or HPLC .

- Step 3 : Purify via column chromatography or recrystallization. Confirm purity using NMR (e.g., ^1^H/^13^C) and high-resolution mass spectrometry (HRMS) .

Q. How can structural integrity and purity be confirmed post-synthesis?

- Methodology :

- Analytical Techniques :

- NMR : Verify substitution patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm, pyrrolidinyl protons at δ 1.6–2.1 ppm) .

- IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and triazine ring vibrations .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .

Q. What solvent systems and pH conditions are critical for maintaining compound stability?

- Methodology :

- Conduct stability assays in aqueous buffers (pH 1–14) and organic solvents (e.g., DMSO, ethanol). Monitor degradation via HPLC over 24–72 hours .

- Example: shows resistance to hydrolysis in acidic (2M HCl) and basic (10% NaOH) conditions, suggesting stability in polar aprotic solvents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace pyrrolidinyl with piperidinyl, alter methoxyphenyl groups) .

- Bioassays : Test analogs in receptor-binding assays (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity). Use IC₅₀ values to correlate structural changes with activity .

- Data Analysis : Apply multivariate regression to identify key structural contributors (e.g., cyclopropane ring rigidity enhances target binding) .

Q. How to resolve contradictions in bioactivity data across different studies?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line, incubation time) .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., pyridazine or triazole derivatives) to identify confounding factors (e.g., solubility differences) .

- Computational Modeling : Use molecular docking to assess binding modes and explain discrepancies in potency .

Q. What experimental strategies can elucidate the compound’s mechanism of action?

- Methodology :

- Target Identification : Perform affinity chromatography or pull-down assays with tagged compounds .

- Pathway Analysis : Use transcriptomics/proteomics to identify downstream biomarkers (e.g., MAPK/STAT3 pathways) .

- Kinetic Studies : Measure enzyme inhibition (e.g., Ki values) under varying substrate concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.